(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
The compound (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone
is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . This method involves the use of palladium as a catalyst to facilitate the formation of a carbon-nitrogen bond, a key step in the synthesis of many organic compounds .Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Research on heterocyclic compounds such as azetidinones and benzodioxoles demonstrates the continuous interest in developing new synthetic methodologies for potentially bioactive compounds. For instance, the synthesis of nitrogen and sulfur-containing heterocyclic compounds via microwave-assisted methods shows the efficiency and rapidity of modern synthetic approaches K. Mistry, K. R. Desai, 2006. These methods could be applicable for the synthesis of compounds like (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone, offering potential in pharmacological evaluations due to their structural complexity and functional diversity.
Catalytic Asymmetric Synthesis
The development of enantiopure compounds for catalytic asymmetric synthesis is a significant area of research. Compounds such as N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol have been evaluated for their ability to catalyze asymmetric additions to aldehydes, achieving high enantioselectivity Mincan Wang et al., 2008. This highlights the potential for derivatives of azetidin-1-yl compounds in asymmetric synthesis, suggesting that (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone could serve as a scaffold or ligand in developing new chiral catalysts.
Theoretical and Computational Chemistry
The application of Density Functional Theory (DFT) calculations, as well as studies on the electronic structure, absorption spectra, and nonlinear optical (NLO) properties, are critical in understanding the physical and chemical properties of novel compounds. Research on heteroannulated chromones, for example, provides insights into the electronic structure and potential NLO applications of these compounds S. A. Halim, M. Ibrahim, 2017. Similar studies could be applied to (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone, exploring its potential in material science and optoelectronics.
Antimicrobial and Antibacterial Activities
Research into novel compounds with antimicrobial and antibacterial properties is a vital area of pharmaceutical sciences. Studies on fluorine-containing compounds, for example, have shown promising activities against various bacterial strains, highlighting the role of specific functional groups in enhancing biological activity Amol V. Gadakh et al., 2010. The incorporation of difluorophenyl and benzodioxole moieties in (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone could suggest potential exploration for antimicrobial and antibacterial applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4/c19-14-3-1-12(5-15(14)20)18(22)21-7-11(8-21)9-23-13-2-4-16-17(6-13)25-10-24-16/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWNKUFDPRBGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone |
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